1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate
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Overview
Description
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C₁₁H₁₅NO₂S•HCl. It is commonly used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes a piperidine ring substituted with a thienylmethyl group and a carboxylic acid moiety, making it a valuable tool in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate typically involves the reaction of piperidine with thienylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions. The final product is obtained by treating the carboxylated intermediate with hydrochloric acid to form the hydrochloride salt, followed by crystallization to yield the hydrate form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acetonitrile as a solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The thienylmethyl group is believed to play a crucial role in binding to the active site of enzymes, thereby modulating their activity. The carboxylic acid moiety can form hydrogen bonds with amino acid residues in the target protein, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid: Lacks the hydrochloride and hydrate components.
1-(Thien-2-ylmethyl)piperidine-4-carboxamide: Contains an amide group instead of a carboxylic acid.
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid methyl ester: Contains a methyl ester group instead of a carboxylic acid.
Uniqueness: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate is unique due to its combination of a thienylmethyl group, a piperidine ring, and a carboxylic acid moiety, along with the presence of hydrochloride and hydrate components. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications .
Properties
CAS No. |
944450-84-4 |
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Molecular Formula |
C11H16ClNO2S |
Molecular Weight |
261.77 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-11(14)9-3-5-12(6-4-9)8-10-2-1-7-15-10;/h1-2,7,9H,3-6,8H2,(H,13,14);1H |
InChI Key |
PBFWATHEIQTDPS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CS2.O.Cl |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CS2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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